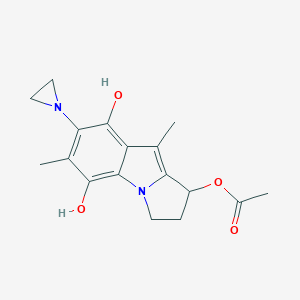
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate is a synthetic compound that has gained attention in the scientific research community due to its potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate involves the activation of the compound by cellular enzymes, which leads to the formation of a highly reactive species. This reactive species then binds to DNA, causing cross-linking and damage to the DNA strands. The damaged DNA cannot replicate properly, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate is its high potency against cancer cells. It has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, the compound is highly reactive and can be toxic to normal cells, which limits its use in clinical settings.
Future Directions
There are several future directions for the research of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate. One area of research is the development of more targeted delivery methods for the compound, which would reduce its toxicity to normal cells. Another area of research is the identification of biomarkers that can predict which patients will respond best to treatment with the compound. Finally, further studies are needed to determine the long-term effects of the compound on normal cells and tissues.
Synthesis Methods
The synthesis of 7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate involves the reaction of 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1H-benz[de]isoquinoline-1,9-diol with N-methylaziridine and acetic anhydride. The product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate has been extensively studied for its potential applications in cancer treatment. The compound works by inducing DNA damage in cancer cells, leading to cell death. It has been shown to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer.
properties
CAS RN |
155474-43-4 |
|---|---|
Product Name |
7-(1-Aziridinyl)-2,3-dihydro-6,9-dimethyl-1H-pyrrolo(1,2-a)indole-1,5,8-triol 1-acetate |
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
[6-(aziridin-1-yl)-5,8-dihydroxy-4,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl] acetate |
InChI |
InChI=1S/C17H20N2O4/c1-8-12-15(19-5-4-11(13(8)19)23-10(3)20)16(21)9(2)14(17(12)22)18-6-7-18/h11,21-22H,4-7H2,1-3H3 |
InChI Key |
YILBZZIHASXZNW-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CCN2C3=C(C(=C(C(=C13)O)N4CC4)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(CCN2C3=C(C(=C(C(=C13)O)N4CC4)C)O)OC(=O)C |
synonyms |
7-(1-azidirinyl)-2,3-dihydro-1-acetoxy-5,8-dihydroxy-6,9-dimethyl-1H-pyrrolo(1,2-a)indole 7-ADAD-1H-PID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)




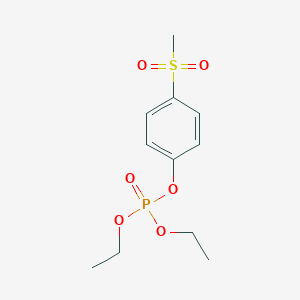
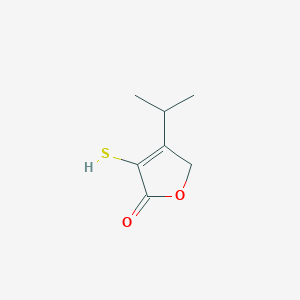
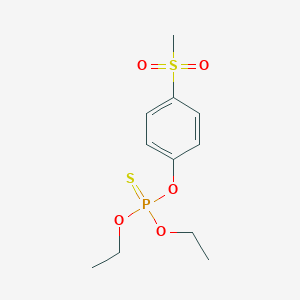
![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)



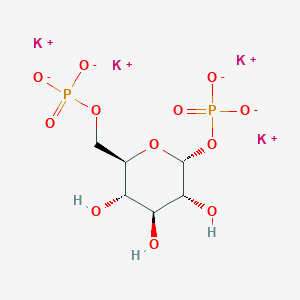
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)